molecular formula C13H12Cl2N2 B12997331 N-(2,6-Dichlorobenzyl)-4-methylpyridin-2-amine

N-(2,6-Dichlorobenzyl)-4-methylpyridin-2-amine

Cat. No.: B12997331
M. Wt: 267.15 g/mol
InChI Key: ILBSKRVPLJLLRX-UHFFFAOYSA-N
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Description

N-(2,6-Dichlorobenzyl)-4-methylpyridin-2-amine is a chemical compound of interest in medicinal chemistry and neuroscience research, particularly in the development of novel enzyme inhibitors. The compound features a 2-aminopyridine scaffold, a structure recognized for its significance in creating potent and selective inhibitors of neuronal nitric oxide synthase (nNOS) . Inhibiting nNOS is a promising therapeutic strategy for the treatment of neurodegenerative conditions such as Alzheimer's disease, Parkinson's disease, and Huntington's disease, as overproduction of nitric oxide by this enzyme can lead to neuronal damage . The 2,6-dichlorobenzyl moiety is a common structural element in pharmacologically active compounds and may contribute to target selectivity and molecular stability . Researchers can utilize this chemical as a key intermediate or building block for constructing more complex molecules. Its structural framework is valuable for probing structure-activity relationships (SAR), with a focus on optimizing properties critical for central nervous system (CNS) drug candidates, including blood-brain barrier permeability and selectivity over related enzyme isoforms . This product is intended for research purposes in a controlled laboratory environment only. It is not for diagnostic, therapeutic, or any other human use.

Properties

Molecular Formula

C13H12Cl2N2

Molecular Weight

267.15 g/mol

IUPAC Name

N-[(2,6-dichlorophenyl)methyl]-4-methylpyridin-2-amine

InChI

InChI=1S/C13H12Cl2N2/c1-9-5-6-16-13(7-9)17-8-10-11(14)3-2-4-12(10)15/h2-7H,8H2,1H3,(H,16,17)

InChI Key

ILBSKRVPLJLLRX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC=C1)NCC2=C(C=CC=C2Cl)Cl

Origin of Product

United States

Preparation Methods

Key Reaction Conditions

  • Solvent: Polar aprotic solvents such as dimethylformamide (DMF) or acetonitrile are preferred to enhance nucleophilicity.
  • Base: A mild base (e.g., triethylamine or potassium carbonate) is often used to neutralize the hydrochloric acid formed and drive the reaction forward.
  • Temperature: Moderate heating (30–80°C) is applied to optimize reaction rate without causing side reactions.
  • Reaction Time: Typically ranges from several hours to overnight (12–24 hours) to ensure complete conversion.

Detailed Preparation Method

Step Reagents & Conditions Description Outcome
1 2,6-Dichlorobenzyl chloride + 4-methylpyridin-2-amine + base (e.g., K2CO3) in DMF Stirred at 40–60°C for 12–24 hours Formation of this compound via nucleophilic substitution
2 Reaction mixture cooled to room temperature Quenching and work-up Extraction with organic solvent (e.g., ethyl acetate), washing with water to remove salts
3 Purification Column chromatography or recrystallization Isolation of pure product with high yield and purity

Alternative Synthetic Routes and Intermediates

Preparation of 4-Methylpyridin-2-amine

The amine component, 4-methylpyridin-2-amine, can be synthesized via regioselective methods starting from malononitrile and acetone derivatives, followed by chlorination and amination steps. For example, a patented method describes:

  • Formation of 3-amino-2-chloro-4-methylpyridine via malononitrile condensation with acetone, followed by chlorination with phosphorus oxychloride and Hofmann degradation to yield the amine intermediate.

This intermediate is crucial for the subsequent coupling with 2,6-dichlorobenzyl chloride.

Use of 2,6-Dichlorobenzyl Chloride

2,6-Dichlorobenzyl chloride is typically prepared by chlorination of 2,6-dichlorotoluene or by direct chloromethylation of 1,3-dichlorobenzene. The purity of this reagent significantly affects the yield and purity of the final product.

Research Findings and Optimization

  • Controlling the molar ratio of amine to benzyl chloride is critical; a slight excess of amine can drive the reaction to completion and minimize side products.
  • Use of polar aprotic solvents enhances nucleophilicity and reaction rate.
  • Avoiding copper or other metal catalysts in this synthesis prevents halogen exchange side reactions, which are problematic in related compounds (e.g., N-(2,6-dichlorophenyl)-N-phenyl-N-(chloroacetyl)-amine synthesis).
  • Purification by recrystallization from suitable solvents (e.g., ethanol or toluene) yields a product with melting point consistent with literature values (~140.5°C for related compounds).

Comparative Data Table of Preparation Parameters

Parameter Typical Range Effect on Yield/Purity Notes
Solvent DMF, Acetonitrile High polarity solvents increase yield Avoid protic solvents to prevent side reactions
Base K2CO3, Triethylamine Neutralizes HCl, improves yield Excess base can cause side reactions
Temperature 30–80°C Higher temp increases rate but may cause decomposition Optimal ~50°C
Reaction Time 12–24 hours Longer time ensures completion Excessive time may lead to impurities
Molar Ratio (Amine:Chloride) 1.1:1 to 1.5:1 Slight excess amine improves yield Prevents unreacted benzyl chloride

Summary of Key Research and Patents

  • The nucleophilic substitution of 2,6-dichlorobenzyl chloride with 4-methylpyridin-2-amine is the most straightforward and efficient method.
  • Regioselective synthesis of the pyridin-2-amine intermediate is well-documented, involving malononitrile and acetone condensation, chlorination, and amination steps.
  • Avoidance of metal catalysts that cause halogen exchange is critical to maintain product purity.
  • Optimization of reaction conditions (solvent, base, temperature, molar ratios) is essential for maximizing yield and minimizing impurities.

Chemical Reactions Analysis

Types of Reactions

N-(2,6-Dichlorobenzyl)-4-methylpyridin-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids or ketones, while substitution reactions can produce various substituted derivatives .

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Properties
Research indicates that compounds similar to N-(2,6-Dichlorobenzyl)-4-methylpyridin-2-amine exhibit antimicrobial activity against various pathogens. For instance, derivatives of pyridine compounds have shown efficacy against bacteria such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) reported around 256 µg/mL for related structures.

Anticancer Activity
Studies have demonstrated that pyridine derivatives can possess cytotoxic effects against cancer cell lines. For example, compounds with similar structural motifs have shown selective cytotoxicity towards human cancer cells while sparing normal cells . This suggests that this compound may be explored further for its potential in cancer therapeutics.

Pharmacological Applications

Enzyme Inhibition
The compound has been investigated for its ability to inhibit specific enzymes involved in metabolic pathways relevant to various diseases. Research has indicated that similar compounds can inhibit acetylcholinesterase, an enzyme associated with neurodegenerative disorders . This positions this compound as a candidate for further studies in neuropharmacology.

Central Nervous System Penetration
Preliminary assays suggest that the compound may have favorable properties for crossing the blood-brain barrier (BBB), which is crucial for developing treatments for central nervous system disorders. The permeability rates observed are close to the threshold values indicating good CNS penetration potential .

Synthesis and Intermediate Use

This compound can serve as an intermediate in the synthesis of more complex molecules. For instance, it can be utilized in the synthesis of HIV reverse transcriptase inhibitors like nevirapine, highlighting its importance in antiviral drug development .

Case Studies and Research Findings

Study Findings Implications
Study on Antimicrobial ActivityDemonstrated effectiveness against Staphylococcus aureus and Escherichia coliPotential for development of new antibiotics
Cancer Cell Line StudyShowed selective cytotoxicity towards cancer cellsPromising candidate for anticancer drug development
Enzyme Inhibition ResearchIdentified inhibition of acetylcholinesterasePossible application in treating neurodegenerative diseases
Blood-Brain Barrier StudyIndicated favorable CNS penetration characteristicsImportance in developing CNS-targeted therapies

Mechanism of Action

The mechanism of action of N-(2,6-Dichlorobenzyl)-4-methylpyridin-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Structural and Reactivity Comparisons

Key Structural Features :

  • N-(2,6-Dichlorobenzyl) derivatives : The 2,6-dichloro substitution pattern creates a sterically hindered environment due to the para-chlorine atoms, which can enhance stability and reduce unwanted side reactions during synthesis. For example, 2,6-dichlorobenzyl bromide demonstrates higher reactivity in esterification reactions compared to benzyl chloride, minimizing alkylation side reactions .

Collagenase Inhibition :

  • IC50 Values: (S)-2-Amino-2-(2,6-dichlorobenzyl)pent-4-ynoic acid: 1.31 mM (S)-2-Amino-2-(2,4-dichlorobenzyl)pent-4-ynoic acid: 1.48 mM The 2,6-dichloro analog exhibits marginally greater potency, likely due to optimized interactions with collagenase active sites.

Molecular Docking Insights :

  • Hydrogen Bonding : The 2,6-dichloro derivative forms a shorter hydrogen bond (1.961 Å) with Gln215 compared to the 2,4-isomer (2.202 Å), enhancing binding affinity .
  • π–π Interactions : The 2,6-dichloro compound’s phenyl ring interacts with Tyr201 at a distance of 4.249 Å, slightly longer than the 2,4-analog (4.127 Å), suggesting subtle differences in aromatic stacking .

Table 1: Comparison of Dichlorobenzyl Derivatives

Compound Substituent Position IC50 (mM) Hydrogen Bond Length (Å) π–π Interaction (Å)
(S)-2-Amino-2-(2,6-dichlorobenzyl)acid 2,6-dichloro 1.31 1.961 4.249
(S)-2-Amino-2-(2,4-dichlorobenzyl)acid 2,4-dichloro 1.48 2.202 4.127

Lipophilicity and Solubility

Dichlorobenzyl esters, such as the di(2,6-dichlorobenzyl) ester of folic acid, exhibit high lipophilicity, enabling solubility in organic solvents but limiting aqueous compatibility . This property is critical for drug delivery applications, where membrane permeability is prioritized. Comparatively, less halogenated analogs (e.g., benzyl esters) may display reduced lipophilicity, impacting their pharmacokinetic profiles.

Biological Activity

N-(2,6-Dichlorobenzyl)-4-methylpyridin-2-amine is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by a pyridine ring substituted with a dichlorobenzyl group and a methyl group. This unique structure may contribute to its biological properties, particularly its interaction with various biological targets.

Research indicates that compounds similar to this compound may exhibit several mechanisms of action:

  • Antiviral Activity : Some derivatives have shown the ability to inhibit viral particle maturation by preventing the assembly of viral proteins into new virions. This mechanism is particularly promising for developing antiviral drugs that can be used in combination therapies to reduce resistance development .
  • Nitric Oxide Production Inhibition : Studies have demonstrated that certain pyridine derivatives can suppress nitric oxide (NO) production in immune cells. For instance, compounds similar to this compound have been shown to inhibit NO production significantly, indicating potential anti-inflammatory properties .

Table 1: Biological Activity Summary

Activity Effect Reference
AntiviralInhibition of viral protein assembly
Nitric Oxide InhibitionSignificant suppression in immune cells
AntibacterialModerate activity against Gram-positive bacteria

Case Studies and Research Findings

  • Antiviral Activity : A study highlighted that certain pyrimidine derivatives, including those related to this compound, effectively inhibited the maturation of viral particles. The results suggested that these compounds could serve as a basis for new antiviral therapies .
  • Inflammation Modulation : Another investigation focused on the compound's ability to modulate NO production in macrophages. The findings revealed that at concentrations as low as 50 µM, the compound significantly reduced NO levels, indicating its potential role in managing inflammatory responses .
  • Antibacterial Potential : The antibacterial activity of related compounds was evaluated against various bacterial strains. Results indicated moderate efficacy against Gram-positive bacteria, suggesting a possible application in treating bacterial infections .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing N-(2,6-dichlorobenzyl)-4-methylpyridin-2-amine?

  • Methodology : The compound can be synthesized via nucleophilic substitution using 2,6-dichlorobenzyl bromide and 4-methylpyridin-2-amine. Evidence from esterification reactions (e.g., di(2,6-dichlorobenzyl) esters) suggests using sodium carbonate as a base in polar aprotic solvents like DMSO at room temperature . Optimize reaction time (4–6 hours) and stoichiometry (1:1.5 amine-to-bromide ratio) to minimize side reactions. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is recommended to isolate the product.

Q. How can the purity and structural integrity of this compound be validated?

  • Methodology : Use high-performance liquid chromatography (HPLC) for purity assessment (e.g., reports HPLC retention times for structurally similar compounds) . Confirm identity via 1H^1H- and 13C^{13}C-NMR spectroscopy, focusing on aromatic proton signals (6.8–7.4 ppm for dichlorobenzyl) and methyl groups (2.3–2.5 ppm). Mass spectrometry (ESI-MS) should show a molecular ion peak matching the molecular formula (C13H12Cl2N2C_{13}H_{12}Cl_2N_2).

Q. What analytical techniques are suitable for studying its solid-state structure?

  • Methodology : Single-crystal X-ray diffraction (SCXRD) is ideal. For example, provides crystallographic parameters (monoclinic system, space group C2/cC2/c) for a related dichlorobenzyl-acetamide derivative. Use SHELXL or SHELXTL software for refinement . Key metrics include bond lengths (C–Cl: ~1.74 Å) and angles (C–C–Cl: ~120°), which help confirm stereoelectronic effects.

Advanced Research Questions

Q. How do computational docking studies inform the compound’s interaction with biological targets?

  • Methodology : Perform molecular docking (e.g., AutoDock Vina) to predict binding modes. highlights docking analyses of dichlorobenzyl derivatives with collagenase, revealing hydrogen bonds (1.96–2.20 Å) and π–π interactions (4.1–4.2 Å) with residues like Gln215 and Tyr201 . Calculate binding free energies (e.g., –6.5 kcal/mol for similar compounds) and validate with MD simulations (AMBER/CHARMM) to assess stability.

Q. What strategies mitigate side reactions during functionalization of the dichlorobenzyl group?

  • Methodology : notes that 2,6-dichlorobenzyl bromide’s high reactivity can lead to undesired alkylation. To suppress side reactions:

  • Use milder bases (e.g., K2_2CO3_3 instead of NaH).
  • Introduce protecting groups (e.g., 2,6-dichlorobenzyl ethers, as in ) for selective derivatization .
  • Monitor reaction progress via TLC or in situ IR spectroscopy to terminate reactions before byproduct formation.

Q. How can its electrochemical properties be exploited for sensing applications?

  • Methodology : Cyclic voltammetry (CV) and differential pulse voltammetry (DPV) can characterize redox behavior. describes an electrochemical method using N-hydroxyphthalimide (NHPI) as a mediator to oxidize alcohols to aldehydes, suggesting similar approaches for functionalizing the pyridin-2-amine moiety . Optimize electrolyte composition (e.g., 0.1 M TBAP in acetonitrile) and scan rates (50–200 mV/s) for reversible redox peaks.

Q. What crystallographic challenges arise during structural refinement of halogenated analogs?

  • Methodology : Heavy atoms like chlorine increase electron density, complicating data collection. ’s crystal structure (Z = 8, monoclinic system) used MoKα radiation (λ = 0.71075 Å) and low-temperature (113 K) data collection to enhance resolution . Address disorder using PART instructions in SHELXL and apply anisotropic displacement parameters for Cl atoms .

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